molecular formula C9H11NO B569733 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol CAS No. 116131-39-6

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol

Cat. No.: B569733
CAS No.: 116131-39-6
M. Wt: 149.193
InChI Key: DNAIVORCXRSOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring, with a methanol group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is unique due to its specific functional group (methanol) and its potential applications in various fields. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a cyclopentane fused to a pyridine ring with a hydroxymethyl group. This structural arrangement contributes to its distinct biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer effects. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay demonstrated significant cytotoxicity against these cell lines, suggesting that these compounds may serve as potential leads in cancer drug development .

Cell Line Compound IC50 (µM)
A5496a12.5
MCF-74a10.0
HCT-1166c15.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs like celecoxib .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound has been studied for additional biological activities:

  • Hypoglycemic Activity : Some derivatives have shown potential in lowering blood sugar levels.
  • Calcium Channel Antagonism : The compound exhibits properties that may modulate calcium channels, which are essential in various physiological processes.
  • Protein Kinase Inhibition : It has been noted for its ability to inhibit specific protein kinases, impacting cell signaling pathways involved in growth and proliferation .

The mechanism of action for this compound involves binding to specific molecular targets within cells. Its derivatives can interact with enzymes such as COX and various protein kinases, leading to altered signaling pathways that result in therapeutic effects. For example, by inhibiting COX enzymes, these compounds can reduce the synthesis of pro-inflammatory mediators .

Case Studies

  • Anticancer Evaluation : A study synthesized several derivatives of this compound and tested their efficacy against multiple cancer cell lines. Results indicated that certain compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM across different cell types .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, derivatives showed reduced paw edema comparable to indomethacin, indicating strong anti-inflammatory potential .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAIVORCXRSOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241300
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116131-39-6
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116131-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.